4-Nitrophenyl valerate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl valerate can be synthesized through the esterification of valeric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl valerate primarily undergoes hydrolysis reactions, where it is converted into 4-nitrophenol and valeric acid in the presence of water and an enzyme or a base . This hydrolysis reaction is commonly used to measure esterase activity in various biological samples .
Common Reagents and Conditions
Hydrolysis: Water, enzymes such as carboxylesterase or butyrylcholinesterase, or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: 4-Nitrophenol and valeric acid.
Reduction: Corresponding amine derivative of this compound.
Scientific Research Applications
4-Nitrophenyl valerate is widely used in scientific research due to its role as a model substrate for enzyme assays. Its applications include:
Biochemistry: Used to measure the activity of esterases such as carboxylesterase and butyrylcholinesterase.
Pharmacology: Employed in studies to understand the metabolism of ester-containing drugs and the role of esterases in drug metabolism.
Industrial Biotechnology: Utilized in the development of biosensors and bioassays for detecting esterase activity in various samples.
Environmental Science: Applied in the assessment of esterase activity in environmental samples to monitor pollution and biodegradation processes.
Mechanism of Action
The mechanism of action of 4-nitrophenyl valerate involves its hydrolysis by esterases. The enzyme binds to the ester bond of this compound, facilitating its cleavage and resulting in the formation of 4-nitrophenol and valeric acid . The release of 4-nitrophenol, which can be easily detected spectrophotometrically, serves as an indicator of esterase activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl octanoate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl dodecanoate
Comparison
4-Nitrophenyl valerate is unique among its analogs due to its specific chain length, which influences its interaction with esterases. While all these compounds serve as substrates for esterases, the rate of hydrolysis and the enzyme specificity can vary based on the ester chain length . For instance, shorter chain esters like 4-nitrophenyl acetate may be hydrolyzed more rapidly compared to longer chain esters like 4-nitrophenyl palmitate .
Properties
IUPAC Name |
(4-nitrophenyl) pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXEHRFVKJLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336362 | |
Record name | 4-Nitrophenyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-07-6 | |
Record name | 4-Nitrophenyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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